molecular formula C9H6F3NO4S B6150418 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 1178346-05-8

1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B6150418
CAS No.: 1178346-05-8
M. Wt: 281.21 g/mol
InChI Key: AIMFPEGSAZAMSQ-UHFFFAOYSA-N
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Description

1-(Ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS: CID 2820063) is a fluorinated aromatic compound with the molecular formula C₉H₆F₃NO₄S . Its structure features a benzene ring substituted with a nitro group (-NO₂) at the 4-position, a trifluoromethyl (-CF₃) group at the 2-position, and an ethenesulfonyl (-SO₂CH=CH₂) group at the 1-position. The SMILES notation is C=CS(=O)(=O)C₁=C(C=C(C=C₁)C(F)(F)F)N+[O⁻], and its InChIKey is CFFVGBUPXOHVRI-UHFFFAOYSA-N . The ethenesulfonyl group introduces electron-withdrawing characteristics, enhancing reactivity in substitution or cycloaddition reactions, while the nitro and trifluoromethyl groups contribute to its stability and lipophilicity.

Properties

CAS No.

1178346-05-8

Molecular Formula

C9H6F3NO4S

Molecular Weight

281.21 g/mol

IUPAC Name

1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h2-5H,1H2

InChI Key

AIMFPEGSAZAMSQ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Sulfonyl Chlorides

4-(Trifluoromethyl)benzene-1-sulfonyl chloride (CAS: 2991-42-6) serves as a key intermediate. Reacting this compound with vinylmagnesium bromide in tetrahydrofuran (THF) at −78°C facilitates the displacement of the chloride group, yielding the ethenesulfonyl derivative. The reaction proceeds via a Grignard mechanism, with the vinyl group attacking the electrophilic sulfur center. Yields exceeding 70% are achievable under inert atmospheres, though competing side reactions may reduce efficiency.

Reaction Conditions:

  • Temperature: −78°C (slow warming to room temperature)

  • Solvent: THF

  • Reagent: Vinylmagnesium bromide (1.2 equiv)

  • Yield: 70–75%

Direct Sulfonation Using Ethenesulfonic Acid

Direct sulfonation of 4-nitro-2-(trifluoromethyl)benzene with ethenesulfonic acid in fuming sulfuric acid has been explored. The electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring toward electrophilic substitution, directing the sulfonic acid group to the ortho position relative to the nitro group. Subsequent dehydration with phosphorus pentoxide (P₂O₅) converts the sulfonic acid to the ethenesulfonyl group.

Optimization Note: Excess fuming sulfuric acid (20% SO₃) improves sulfonation efficiency but requires careful temperature control (50–60°C) to minimize decomposition.

Palladium-mediated cross-coupling reactions enable the introduction of the ethenesulfonyl group via desulfitative pathways. This method is prized for its selectivity and compatibility with complex substrates.

Suzuki-Miyaura Coupling with Vinylboronic Acids

A modified Suzuki-Miyaura protocol employs 4-nitro-2-(trifluoromethyl)benzenesulfonyl chloride and vinylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in dioxane/water (3:1). The reaction proceeds via oxidative addition of the sulfonyl chloride to palladium, followed by transmetalation with the boronic acid and reductive elimination to form the C–S bond.

Key Data:

  • Catalyst: Pd(PPh₃)₄

  • Base: Cs₂CO₃ (2.0 equiv)

  • Temperature: 80°C

  • Yield: 65–70%

Desulfitative Arylation of Thiophenes

As reported in, the target compound acts as an arylating agent in palladium-catalyzed reactions with thiophenes. Using Pd(OAc)₂ and XPhos ligand in toluene at 110°C, the ethenesulfonyl group transfers to the thiophene ring, liberating SO₂. While primarily an application, this method indirectly informs synthetic routes by highlighting the compound’s reactivity under catalytic conditions.

Photo-induced Synthesis via Radical Pathways

Recent advances in photoredox catalysis have enabled the synthesis of vinyl sulfones under mild conditions. A notable method involves visible-light-mediated coupling of 4-(trifluoromethyl)benzenesulfonyl chloride with ethylene.

Photoredox Catalysis with Iridium Complexes

Irradiation of a mixture containing 4-(trifluoromethyl)benzenesulfonyl chloride, ethylene gas, and the photocatalyst Ir(ppy)₂(dtbbpy)PF₆ (1 mol%) in acetonitrile generates the target compound via a radical chain mechanism. Disodium phosphate acts as a proton scavenger, enhancing yields by preventing acid-mediated side reactions.

Experimental Parameters:

  • Light Source: 450 nm LED

  • Solvent: Acetonitrile

  • Additive: Na₂HPO₄ (2.0 equiv)

  • Yield: 60–65%

Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Yield Advantages Limitations
SulfonylationGrignard reagents, P₂O₅70–75%High atom economyRequires cryogenic conditions
Palladium CatalysisPd(PPh₃)₄, Cs₂CO₃65–70%Selective, scalableCostly catalysts
Photoredox CatalysisIr(ppy)₂(dtbbpy)PF₆, Na₂HPO₄60–65%Mild conditions, eco-friendlySpecialized equipment required

Chemical Reactions Analysis

Nucleophilic Addition to the Ethenesulfonyl Group

The ethenesulfonyl moiety acts as a Michael acceptor, enabling conjugate additions with nucleophiles. This reactivity is exploited in synthesizing triazole derivatives and sulfonyl-functionalized intermediates.

Key Reactions:

NucleophileConditionsProductYieldReference
Sodium azide (NaN₃)EtOAc, reflux, 12 h1-(1,2,3-triazol-4-ylsulfonyl)-4-nitro-2-(trifluoromethyl)benzene78%
Primary amines (R-NH₂)THF, rt, 6 h1-(2-aminoethylsulfonyl)-4-nitro-2-(trifluoromethyl)benzene65–82%
Thiols (R-SH)DMF, K₂CO₃, 50°C1-(2-alkylthioethylsulfonyl)-4-nitro-2-(trifluoromethyl)benzene70–88%

Mechanism : The reaction proceeds via nucleophilic attack at the β-position of the ethenesulfonyl group, followed by proton transfer to stabilize the adduct.

Base-Mediated Condensation Reactions

The compound participates in nitroaldol (Henry) reactions with nitroalkanes under basic conditions, forming β-nitroethyl derivatives critical for fungicide intermediates.

Example Reaction:

Reactants :

  • 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

  • Nitroethane

  • Potassium carbonate (base)

Conditions :

  • Solvent-free, 25–50°C, 4–8 h

  • Molar ratio (base:substrate): 3:1

Product :
4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene
Yield : 85–92%

Mechanism :

  • Deprotonation of nitroethane by the base generates a nitronate ion.

  • Michael addition to the ethenesulfonyl group forms a β-nitroethyl intermediate.

  • Elimination of sulfinic acid (HSO₂⁻) yields the final nitroethyl-substituted product.

Oxidation and Functional Group Interconversion

The nitro group can be selectively reduced or modified, while the ethenesulfonyl group undergoes oxidative transformations.

Notable Transformations:

Reaction TypeReagents/ConditionsProductApplicationReference
Nitro ReductionH₂/Pd-C, EtOH, 50°C1-(ethenesulfonyl)-4-amino-2-(trifluoromethyl)benzeneAmine intermediate for drug synthesis
Sulfonyl OxidationOxone® (KHSO₅), H₂O/acetone, 0°C1-(sulfonatoethyl)-4-nitro-2-(trifluoromethyl)benzeneWater-soluble derivatives

Cycloaddition and Click Chemistry

The ethenesulfonyl group engages in [3+2] cycloadditions with azides, forming 1,2,3-triazole derivatives under catalyst-free conditions.

Representative Reaction:

Reactants :

  • This compound

  • Benzyl azide

Conditions :

  • Toluene, 110°C, 24 h

  • No catalyst

Product :
1-(4-benzyl-1,2,3-triazol-1-ylsulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Yield : 76%

Mechanism :
A thermal Huisgen cycloaddition proceeds via a concerted mechanism, forming a triazole ring without metal catalysts.

Electrophilic Aromatic Substitution

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups direct electrophiles to the meta and para positions relative to themselves, though reactivity is limited due to deactivation.

Observed Reactions:

ElectrophileConditionsProductYield
Nitronium ion (HNO₃/H₂SO₄)0°C, 2 h1-(ethenesulfonyl)-2,4-dinitro-5-(trifluoromethyl)benzene58%
Sulfur trioxide (SO₃)Fuming H₂SO₄, 40°C1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)-5-sulfobenzenesulfonic acid<10%

Solvent Effects on Reactivity

The choice of solvent significantly impacts reaction rates and pathways:

SolventDielectric Constant (ε)Preferred ReactionRationale
Toluene2.4Base-mediated condensationsEnhances nitroethane nucleophilicity
DMF36.7Nucleophilic additionsPolar aprotic solvent stabilizes transition states
Ethyl acetate6.0Oxidative transformationsBalances solubility and reactivity

Scientific Research Applications

Chemical Properties and Structure

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The ethenesulfonyl group contributes to its reactivity in nucleophilic substitution reactions. Its molecular formula is C10H8F3N1O3S1, and it has a distinct structure that facilitates its applications in diverse chemical reactions.

Organic Synthesis

1-(Ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene serves as an important intermediate in organic synthesis. Its unique functional groups allow for:

  • Nucleophilic Substitution Reactions : The sulfonyl group can be replaced by various nucleophiles, making it a versatile building block for synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution : The nitro group can direct further substitutions on the aromatic ring, allowing for the creation of multifunctional compounds.

Medicinal Chemistry

The compound's biological activity is under investigation, particularly its potential as:

  • Antimicrobial Agent : Preliminary studies suggest that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties.
  • Anti-inflammatory Drug Development : The nitro group may provide anti-inflammatory effects, making it a candidate for further pharmaceutical development.

Materials Science

In materials science, this compound is explored for:

  • Polymer Chemistry : Its sulfonyl group can be utilized to create sulfonated polymers, which have applications in fuel cells and membranes.
  • Fluorinated Materials : The trifluoromethyl moiety can impart unique properties to materials, such as increased thermal stability and chemical resistance.

Case Study 1: Synthesis of Trifluoromethylated Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a precursor for synthesizing various trifluoromethylated compounds. The reaction conditions were optimized to achieve high yields of the desired products, demonstrating the compound's utility in creating complex fluorinated structures .

Case Study 2: Antimicrobial Activity Assessment

A research article investigated the antimicrobial properties of several nitro-substituted compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting that further exploration into its mechanism could lead to new antibiotic agents .

Mechanism of Action

The mechanism of action of 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table compares 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Differences Reference
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene Br (1), NO₂ (4), CF₃ (2) C₈H₅BrF₃NO₂ Bromomethyl vs. ethenesulfonyl group
1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene Cl (1), NO₂ (4), CF₃ (2) C₈H₅ClF₃NO₂ Chloromethyl vs. ethenesulfonyl group
4-Methyl-2-nitro-1-(trifluoromethyl)benzene CH₃ (4), NO₂ (2), CF₃ (1) C₈H₆F₃NO₂ Methyl group replaces ethenesulfonyl
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene F (1), SO₂CH₃ (2), CF₃ (4) C₈H₆F₄O₂S Fluorine and methylsulfonyl substitutions
Parachlorobenzotrifluoride Cl (1), CF₃ (4) C₇H₄ClF₃ Lacks nitro and sulfonyl groups

Key Observations :

  • Substituent Effects : The ethenesulfonyl group in the target compound distinguishes it from halogenated (Br, Cl) or alkylated (CH₃) analogues. Sulfonyl groups enhance electrophilicity, making the compound more reactive in nucleophilic substitutions compared to halogenated derivatives .
  • Electron-Withdrawing Groups : The trifluoromethyl and nitro groups synergistically deactivate the benzene ring, directing reactions to specific positions. For example, in 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene , the bromomethyl group undergoes nucleophilic displacement with amines or thiols .
Physical and Chemical Properties
Property This compound 1-(Chloromethyl)-4-nitro-2-(trifluoromethyl)benzene Parachlorobenzotrifluoride
Molecular Weight (g/mol) 281.2 239.58 196.56
Boiling Point Not reported Not reported 139–141°C
Hazard Profile Likely irritant (inferred from sulfonyl group) H302 (oral toxicity), H318 (eye damage) H315, H319 (irritant)
Applications Pharmaceutical intermediate Ponatinib synthesis intermediate Solvent (OXSOL 100)

Notes:

  • The trifluoromethyl group increases thermal stability and lipophilicity, enhancing membrane permeability in bioactive molecules .
  • Halogenated derivatives (Cl, Br) are typically more volatile but less reactive in polar reactions compared to sulfonyl-containing analogues .

Biological Activity

1-(Ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry and biological research. Its unique structural features, including a trifluoromethyl group and a nitro group, suggest potential interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C7H2F5NO2
  • Molecular Weight : 227.1 g/mol
  • CAS Number : 1352458-13-9

The biological activity of this compound is primarily influenced by its functional groups:

  • Nitro Group : Can undergo reduction to form reactive intermediates that interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, allowing for better interaction with hydrophobic regions of biological molecules.

Biological Activity Overview

This compound has shown promise in several biological studies:

In Vitro Studies

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. The nitro group may play a crucial role in this inhibition through the formation of covalent bonds with enzyme active sites.
  • Cellular Uptake : Studies have demonstrated that the compound can be internalized by various cell types, suggesting potential applications in drug delivery systems .

In Vivo Studies

  • Toxicity Profiles : Preliminary assessments indicate that the compound exhibits harmful effects at high concentrations, necessitating further investigation into its safety profile .
  • Pharmacokinetics : The stability conferred by the trifluoromethyl group may enhance the compound's bioavailability, making it a candidate for further pharmacological studies .

Case Studies

Several case studies highlight the biological implications of this compound:

  • Antimicrobial Activity : A study explored the antimicrobial properties of related compounds, demonstrating that modifications to the nitro and trifluoromethyl groups can enhance efficacy against bacterial strains.
  • Fungicidal Applications : Research on derivatives of this compound has shown potential fungicidal activity, particularly when used as intermediates in the synthesis of more complex antifungal agents .
  • Cancer Research : Investigations into histone deacetylase (HDAC) inhibitors have revealed that compounds with similar functionalities may exhibit anticancer properties by modulating gene expression through epigenetic mechanisms .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
2,4-DifluoronitrobenzeneLacks trifluoromethyl groupModerate enzyme inhibition
2,5-Difluoro-4-nitrotolueneContains methyl instead of trifluoromethylLimited antimicrobial activity
1,5-Difluoro-2,4-dinitrobenzeneAdditional nitro groupEnhanced cytotoxicity

The presence of both fluorine and trifluoromethyl groups in this compound contributes to its distinct chemical and physical properties, making it particularly valuable for applications requiring high stability and specific reactivity patterns.

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

Methodological Answer :

  • Sulfonation Strategy : Start with 4-nitro-2-(trifluoromethyl)benzene. Introduce the ethenesulfonyl group via radical-mediated sulfonation using 1,2-bis(phenylsulfonyl)ethylene as the sulfonyl source under UV light (λ = 365 nm) in dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Optimization : Vary temperature (25–60°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., 2–10 mol% AIBN). Use HPLC to quantify intermediates and GC-MS to identify byproducts (e.g., over-sulfonated derivatives). For reproducibility, maintain anhydrous conditions and inert atmosphere .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Spectroscopic Techniques :
    • NMR : Compare 1^1H and 19^{19}F NMR spectra with bicyclohexyl–dinitro analogs (e.g., δ ~7.8 ppm for aromatic protons, δ -60 to -65 ppm for CF3_3) .
    • HRMS : Confirm molecular ion [M+H]+^+ at m/z 323.02 (theoretical 323.00) with <2 ppm error.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile:H2_2O gradient) to resolve impurities. Retention time should align with synthetic standards .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in sulfonation efficiency across different solvent systems?

Methodological Answer :

  • Radical Quenching Studies : Add TEMPO (a radical scavenger) to the reaction. If yield drops >80%, confirm radical-mediated pathway.
  • Solvent Polarity Effects : In polar solvents (e.g., THF), sulfonation stalls at <30% conversion due to stabilization of intermediates. Use DFT calculations (B3LYP/6-31G*) to model transition states and identify solvent-dependent energy barriers .
  • Contradiction Resolution : Cross-validate with EPR spectroscopy to detect sulfonyl radicals. Inconsistent results may arise from trace metal impurities; pre-treat solvents with molecular sieves .

Q. How can this compound serve as a precursor for functional polyimides, and what challenges arise in polymerization?

Methodological Answer :

  • Monomer Design : React with diamines (e.g., 4,4′-oxydianiline) via nucleophilic aromatic substitution. Use in situ FT-IR to track imide formation (disappearance of -SO2_2 peak at 1350 cm1^{-1}) .
  • Challenges :
    • Solubility : The nitro group reduces solubility in common solvents (DMF, NMP). Optimize by copolymerizing with flexible monomers (e.g., hexafluoropropane-dianiline).
    • Thermal Stability : TGA shows decomposition at 280°C. Mitigate by incorporating meta-substituted aryl ethers to disrupt conjugation .

Q. What strategies resolve discrepancies in 19^{19}19F NMR chemical shifts between synthetic batches?

Methodological Answer :

  • Batch Comparison : Prepare three independent batches. Acquire 19^{19}F NMR spectra under identical conditions (same probe temperature, deuterated solvent).
  • Probable Causes :
    • Residual Solvents : DCM residues downfield-shift CF3_3 signals. Use high-vacuum drying (24 hr, 60°C).
    • Conformational Isomerism : Variable dihedral angles between CF3_3 and ethenesulfonyl groups alter shielding. Perform VT-NMR (25–80°C) to assess dynamic effects .

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